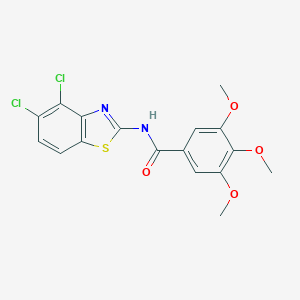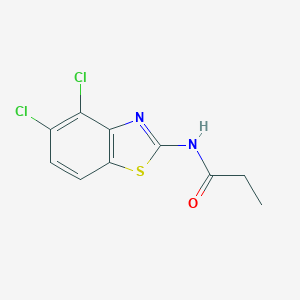
N-(3-benzamidophenyl)-1,3-benzodioxole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-benzamidophenyl)-1,3-benzodioxole-5-carboxamide, also known as BPCA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BPCA belongs to the class of benzodioxole derivatives and has been shown to possess a range of pharmacological properties that make it an attractive candidate for drug development.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- Research on derivatives of 1,3-benzodioxole, such as N-(3-benzamidophenyl)-1,3-benzodioxole-5-carboxamide, has shown potential in various fields. For instance, studies have synthesized and evaluated compounds for their diuretic activity, with specific derivatives demonstrating significant potential (Yar & Ansari, 2009).
Anticancer, DNA Binding, and Antibacterial Agents
- 1,3-benzodioxole derivatives have been explored for their anticancer, DNA binding, and antibacterial properties. Research includes the development of eco-friendly synthesis methods and the discovery of compounds with potent activities against cancer and bacterial cells, highlighting the versatility of this chemical class (Gupta et al., 2016).
Antitumor Activity
- Studies have also focused on the synthesis of novel compounds within the 1,3-benzodioxole family, investigating their antitumor activities. Certain derivatives have shown high efficacy in inhibiting the growth of human tumor cells, suggesting their potential as anti-cancer agents (Ostapiuk et al., 2017).
Antibiotic and Antimicrobial Applications
- The synthesis of various derivatives has led to the discovery of compounds with antibiotic and antimicrobial properties, contributing to the development of new drugs to combat bacterial infections and other microbial diseases (Ahmed, 2007).
Overcoming Cancer Chemoresistance
- Research on 1,3-benzodioxole derivatives has also extended to overcoming cancer chemoresistance, demonstrating how modifications in chemical structure can significantly enhance the effectiveness of cancer treatments (Mudududdla et al., 2015).
Eigenschaften
Molekularformel |
C21H16N2O4 |
|---|---|
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
N-(3-benzamidophenyl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C21H16N2O4/c24-20(14-5-2-1-3-6-14)22-16-7-4-8-17(12-16)23-21(25)15-9-10-18-19(11-15)27-13-26-18/h1-12H,13H2,(H,22,24)(H,23,25) |
InChI-Schlüssel |
OCCIJDXNHRWVPF-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=CC(=C3)NC(=O)C4=CC=CC=C4 |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=CC(=C3)NC(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B251238.png)
![N-[4-(4-propanoylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B251241.png)
![N-isobutyryl-N'-[4-(4-propionyl-1-piperazinyl)phenyl]thiourea](/img/structure/B251242.png)


![N-(1,3-benzodioxol-5-ylcarbonyl)-N'-[2-(4-morpholinyl)phenyl]thiourea](/img/structure/B251247.png)
![N-(1,3-benzodioxol-5-ylcarbonyl)-N'-[4-(1-piperidinylmethyl)phenyl]thiourea](/img/structure/B251248.png)
![N-(2-furoyl)-N'-[2-(4-isobutyryl-1-piperazinyl)phenyl]thiourea](/img/structure/B251250.png)
![N-[2-(4-Isobutyryl-piperazin-1-yl)-phenyl]-3,4-dimethyl-benzamide](/img/structure/B251251.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B251255.png)
![N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]furan-2-carboxamide](/img/structure/B251256.png)
![2-methyl-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B251259.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide](/img/structure/B251260.png)
![4-cyano-2-fluoro-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B251263.png)
